Superior CDK9 Selectivity Over Flavopiridol and DRB in Functional Kinase Assays
In functional kinase assays, LDC000067 exhibits a selectivity window for CDK9 that exceeds that of the known pan-CDK inhibitors flavopiridol and DRB. Specifically, LDC000067 displays 55-fold selectivity over CDK2, 125-fold over CDK1, 210-fold over CDK4, and >227-fold over both CDK6 and CDK7 [1]. By contrast, flavopiridol inhibits CDK1, CDK2, CDK4, and CDK9 at comparable nanomolar potencies (IC50 values ranging from 20–100 nM across these targets) [2].
| Evidence Dimension | CDK9 selectivity ratio vs. other CDKs |
|---|---|
| Target Compound Data | 55-fold (CDK2), 125-fold (CDK1), 210-fold (CDK4), >227-fold (CDK6, CDK7) |
| Comparator Or Baseline | Flavopiridol: near-equipotent inhibition of CDK1/2/4/9 with IC50 values 20–100 nM |
| Quantified Difference | LDC000067 achieves >2 orders of magnitude selectivity advantage over flavopiridol for CDK9 relative to CDK1/4/6/7 |
| Conditions | In vitro functional kinase activity assays with recombinant CDK-cyclin complexes |
Why This Matters
This selectivity gap directly impacts experimental interpretability: off-target CDK1/2 inhibition induces cell cycle arrest that confounds CDK9-specific transcriptional phenotypes.
- [1] Albert T, Rigault C, Eickhoff J, et al. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. Br J Pharmacol. 2014;171(1):55-68. doi:10.1111/bph.12408 View Source
- [2] Senderowicz AM. Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Invest New Drugs. 1999;17(3):313-320. doi:10.1023/A:1006353008903 View Source
